molecular formula C11H10N2O3 B14801123 N',6,7-trihydroxynaphthalene-2-carboximidamide

N',6,7-trihydroxynaphthalene-2-carboximidamide

Cat. No.: B14801123
M. Wt: 218.21 g/mol
InChI Key: FEBNSQJKMXTLJU-UHFFFAOYSA-N
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Description

N’,6,7-trihydroxynaphthalene-2-carboximidamide is a chemical compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of three hydroxyl groups and a carboximidamide group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,6,7-trihydroxynaphthalene-2-carboximidamide typically involves multi-step organic reactions. One common method includes the hydroxylation of naphthalene derivatives followed by the introduction of the carboximidamide group. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of N’,6,7-trihydroxynaphthalene-2-carboximidamide may involve large-scale batch reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’,6,7-trihydroxynaphthalene-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of alkylated or acylated naphthalene derivatives.

Scientific Research Applications

N’,6,7-trihydroxynaphthalene-2-carboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N’,6,7-trihydroxynaphthalene-2-carboximidamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The carboximidamide group can interact with nucleophilic sites on proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-carboxamide: Lacks the hydroxyl groups, resulting in different chemical properties.

    6,7-dihydroxynaphthalene-2-carboximidamide: Similar structure but with fewer hydroxyl groups.

    Naphthalene bis(dicarboximide): Contains additional carboximide groups, leading to different reactivity.

Uniqueness

N’,6,7-trihydroxynaphthalene-2-carboximidamide is unique due to the presence of three hydroxyl groups and a carboximidamide group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

N',6,7-trihydroxynaphthalene-2-carboximidamide

InChI

InChI=1S/C11H10N2O3/c12-11(13-16)7-2-1-6-4-9(14)10(15)5-8(6)3-7/h1-5,14-16H,(H2,12,13)

InChI Key

FEBNSQJKMXTLJU-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC2=CC(=C(C=C21)O)O)/C(=N/O)/N

Canonical SMILES

C1=CC(=CC2=CC(=C(C=C21)O)O)C(=NO)N

Origin of Product

United States

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